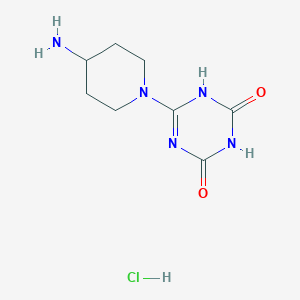

6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride

Description

Properties

IUPAC Name |

6-(4-aminopiperidin-1-yl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O2.ClH/c9-5-1-3-13(4-2-5)6-10-7(14)12-8(15)11-6;/h5H,1-4,9H2,(H2,10,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKPHQZFSFKKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=O)NC(=O)N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that similar compounds have been used in organic synthesis. More research is needed to identify the specific targets of this compound.

Mode of Action

It’s known that similar compounds have been used in catalytic protodeboronation of alkyl boronic esters utilizing a radical approach. This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that similar compounds have been used in organic synthesis, particularly in the protodeboronation of alkyl boronic esters. This suggests that the compound might affect similar biochemical pathways.

Result of Action

It’s known that similar compounds have been used in organic synthesis. This suggests that the compound might have similar effects.

Action Environment

It’s known that similar compounds have been used in organic synthesis, which suggests that the compound might be sensitive to certain environmental conditions.

Biological Activity

6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1H)-one hydrochloride is a compound belonging to the class of 1,3,5-triazine derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific triazine derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a triazine core with an amino-piperidine substituent and a hydroxyl group. The synthesis typically involves multi-step reactions starting from chlorinated triazine derivatives, followed by substitution reactions with piperidine and amino acids .

Biological Activity Overview

The biological activities of 6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1H)-one hydrochloride can be categorized into several key areas:

1. Anticancer Activity

Research indicates that 1,3,5-triazine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 32.4 |

| MCF-7 | 30.2 |

| HL-60 | 26.3 |

| HepG2 | 45.3 |

These values suggest that the compound has potent activity against multiple cancer types, potentially through mechanisms such as apoptosis induction and cell cycle arrest .

2. Enzyme Inhibition

6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1H)-one hydrochloride has also been evaluated for its ability to inhibit specific enzymes associated with disease processes:

- D-amino acid oxidase (DAAO) : The compound has been found to act as a DAAO inhibitor with low IC50 values in the nanomolar range, indicating strong inhibitory potential .

3. Antimicrobial Properties

The triazine derivatives are known for their antimicrobial efficacy against various pathogens. Preliminary studies suggest that this compound may exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have highlighted the biological efficacy of similar triazine derivatives:

- Study on Anticancer Activity : A study demonstrated that a related triazine derivative significantly reduced tumor size in xenograft models of human breast cancer when administered at therapeutic doses .

- DAAO Inhibition Study : Another study focused on the pharmacological enhancement of D-serine levels in vivo when co-administered with DAAO inhibitors derived from triazines, showcasing potential applications in neurodegenerative diseases .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as an antidiabetic agent. A study highlighted the discovery of novel 1,3,5-triazine derivatives inspired by imeglimin, demonstrating significant antidiabetic activity. These derivatives showed promise in enhancing insulin sensitivity and glucose uptake, making them suitable candidates for further development in diabetes treatment .

Anti-inflammatory Properties

Research indicates that triazine compounds can play a role in treating inflammatory responses. The patent US7169784B2 describes methods and compositions that utilize triazine compounds to address pathophysiological conditions associated with inflammation. This suggests that 6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1H)-one hydrochloride may be effective in developing anti-inflammatory drugs .

Material Science

In material science, triazine derivatives are explored as UV absorbers and stabilizers. The compound's structure allows it to absorb UV radiation effectively, making it valuable in protecting polymers and coatings from degradation due to UV exposure. This application is crucial in industries such as automotive and construction where material longevity is essential .

Case Studies

Comparison with Similar Compounds

The following analysis focuses on structural analogs of 6-(4-aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1H)-one hydrochloride, emphasizing substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues with Carbohydrate Moieties

Glycosylated triazinones, such as 4-amino-1-β-D-glucopyranosyl-1,3,5-triazin-2(1H)-one (1a) and 4-amino-1-β-D-xylopyranosyl-1,3,5-triazin-2(1H)-one (1b), share the 1,3,5-triazin-2(1H)-one core but differ in substituents:

- Substituent Position: The carbohydrate group (glucopyranosyl or xylopyranosyl) is attached at the 1-position of the triazine ring, whereas the target compound features a 4-aminopiperidine group at the 6-position.

- Physicochemical Properties :

- Synthesis: Glycosylated analogs are synthesized via Vorbrüggen coupling of silylated triazinones with acylated sugars, followed by deprotection . In contrast, the target compound’s synthesis may involve direct substitution of the triazine ring with 4-aminopiperidine.

Table 1: Comparison of Glycosylated Triazinones and Target Compound

| Compound | Substituent (Position) | Melting Point (°C) | Key Functional Groups | Synthesis Yield |

|---|---|---|---|---|

| 1a (Glucopyranosyl derivative) | 1-β-D-glucopyranosyl | 258–260 | Hydroxyl, amino | 21.6% |

| 1b (Xylopyranosyl derivative) | 1-β-D-xylopyranosyl | 191–193 | Hydroxyl, amino | 21.6% |

| Target Compound (Hydrochloride) | 6-(4-aminopiperidin-1-yl) | N/A* | Hydroxyl, amino (protonated) | N/A |

Analogues with Non-Carbohydrate Substituents

Azacitidine (4-Amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one)

Azacitidine, a ribofuranosyl-substituted triazinone, is a clinically approved hypomethylating agent for myelodysplastic syndromes . Key comparisons:

- Substituent Impact: The ribofuranosyl group in azacitidine confers nucleoside-like properties, enabling incorporation into DNA/RNA. The 4-aminopiperidine group in the target compound may enhance membrane permeability due to its basicity.

- Activity : Azacitidine’s mechanism involves DNA demethylation, while the target compound’s activity remains uncharacterized.

6-Amino-4-(4-(piperidin-1-ylmethyl)phenyl)-3,4-dihydro-1,3,5-triazin-2(1H)-one (20)

This piperidine-containing analog () shares structural motifs with the target compound:

- Substituent: A piperidin-1-ylmethyl group is attached to a phenyl ring at the 4-position, whereas the target compound’s 4-aminopiperidine is directly linked to the triazine ring.

- Synthesis : Compound 20 is synthesized via condensation of 4-(piperidin-1-ylmethyl)benzaldehyde with guanidine derivatives, yielding a 63% isolated product .

Preparation Methods

Starting Materials and Core Synthetic Strategy

The synthesis generally begins with a suitably substituted 1,3,5-triazine-2,4,6-trione or related triazinone derivatives. Key intermediates include 6-bromo-1,3,5-triazine-2,4-dione or 6-hydroxy-1,3,5-triazine-2,4-dione derivatives, which serve as platforms for nucleophilic substitution and alkylation reactions to install the piperidine moiety and other substituents.

Preparation of the Triazinone Core and Substituted Intermediates

Halogenation and Nucleophilic Substitution:

The triazinone core is often halogenated at the 6-position (e.g., 6-bromo derivative) to create a good leaving group for nucleophilic substitution. This allows subsequent displacement by nucleophiles such as 4-aminopiperidine.Alkylation of the 2-Position:

Alkylation at the 2-position of the triazine ring is commonly achieved using alkyl halides in the presence of mediators like bis(trimethylsilyl)acetamide (BSA) or under Mitsunobu reaction conditions (using DIAD and triphenylphosphine). This step introduces various substituents which can modulate biological activity and solubility.Protection and Deprotection Strategies:

Protective groups such as benzyloxy are introduced to mask hydroxyl groups during intermediate steps. These are later removed by catalytic hydrogenation (Pd/C under hydrogen atmosphere) or by boron tribromide treatment to yield the free hydroxy derivatives.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of triazine core | 6-bromo-1,3,5-triazine-2,4-dione starting material | - | Prepares for nucleophilic substitution |

| Alkylation at 2-position | Alkyl halides, BSA or Mitsunobu (DIAD, PPh3) | 60-80 | Introduces substituents at position 2 |

| Benzyloxy protection | Benzyl alcohol, K2CO3, heat (up to 150 °C) | ~60 | Protects hydroxy group |

| Deprotection | Catalytic hydrogenation (Pd/C, H2, 20-30 psi) or BBr3 | 90+ | Removes benzyl group to yield hydroxy |

| Nucleophilic substitution | 4-aminopiperidine, mild heating | 70-90 | Installs 6-(4-aminopiperidin-1-yl) group |

These conditions are optimized to balance conversion efficiency and product purity. For example, catalytic hydrogenation is preferred for mild deprotection to avoid decomposition.

Purification and Characterization

Purification:

Purification is typically performed by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired product from reaction mixtures.Characterization:

The compounds are characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H NMR), mass spectrometry (LCMS), and melting point determination. For instance, ^1H NMR signals corresponding to the piperidine ring protons and triazine ring protons confirm substitution patterns.

Alternative Synthetic Routes and Catalytic Systems

Use of Cyanuric Chloride:

Cyanuric chloride is a versatile starting material for triazine derivatives. Sequential amine substitutions under controlled temperature allow for selective installation of the 4-aminopiperidinyl group, often with high regioselectivity.Friedel-Crafts and Lewis Acid Catalysis:

Some patents describe Friedel-Crafts type reactions using Lewis acids like aluminum chloride to functionalize aromatic substituents on the triazine ring, although this is more relevant for diaryl triazine derivatives rather than aminopiperidinyl substitution.

Summary Table of Key Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Halogenation of triazine core | Bromination or chlorination | 6-Halo-1,3,5-triazine-2,4-dione |

| 2 | Alkylation or substitution at 2-position | Alkyl halides, BSA or Mitsunobu | 2-Substituted triazine intermediates |

| 3 | Protection of hydroxy group | Benzyl alcohol, K2CO3, heat | Benzyloxy protected intermediates |

| 4 | Nucleophilic substitution of halogen | 4-Aminopiperidine, mild heating | 6-(4-Aminopiperidin-1-yl) triazine |

| 5 | Deprotection | Pd/C hydrogenation or BBr3 | Final hydroxy-triazine product |

| 6 | Purification and characterization | Column chromatography, NMR, LCMS | Pure, structurally confirmed compound |

Research Findings and Optimization Notes

The sequence of substitution on cyanuric chloride is critical for regioselectivity and yield. Introducing less reactive amines first prevents undesired side reactions.

Protective groups such as benzyloxy facilitate handling of sensitive hydroxy functionalities and improve yields in subsequent substitution steps.

Catalytic hydrogenation conditions must be controlled (pressure, temperature) to avoid over-reduction or degradation of the triazine ring.

Boron tribromide is an effective reagent for deprotection of ether groups but requires careful quenching and workup to prevent side reactions.

The choice of solvent (e.g., methanol, dichloromethane) and base (e.g., potassium carbonate, cesium carbonate) influences reaction rates and product purity.

Q & A

Basic: What are the common synthetic routes for triazinone derivatives, and how can they be applied to this compound?

Answer:

Triazinone derivatives are typically synthesized via cyclocondensation reactions. For example, and describe a general procedure H , which involves reacting substituted benzaldehydes with a precursor (e.g., compound 36) in a solvent system (e.g., Et2O/DCM). For the target compound, a similar approach could involve:

Reagent selection : Use 4-aminopiperidine and a hydroxy-triazine precursor.

Cyclization : Optimize reaction temperature (e.g., 80–100°C) and time (12–24 hours) to form the triazinone core.

Purification : Triturate the crude product with a solvent mixture (e.g., Et2O/DCM) and wash with water to remove impurities .

Characterization : Confirm structure via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 5.33 ppm for NH2 protons) and ESI-MS (e.g., m/z 288 [M+H]<sup>+</sup> in ).

Advanced: How do substituents on the triazinone core affect reaction yields and crystallinity?

Answer:

Substituent effects are critical for optimizing synthesis. demonstrates that electron-withdrawing groups (e.g., bromine at the ortho position) reduce yields (38% for 3-bromophenyl vs. 54% for 2-bromophenyl) due to steric hindrance. For the target compound:

Electronic effects : The 4-hydroxy group may enhance solubility but complicate crystallization.

Steric considerations : The 4-aminopiperidine moiety could require protecting groups (e.g., Boc) to prevent side reactions.

Crystallinity : Use polar solvents (e.g., ethanol/water mixtures) for recrystallization, as seen in for analogous compounds .

Basic: What analytical methods are recommended for structural confirmation?

Answer:

Multi-modal characterization is essential:

NMR spectroscopy :

- <sup>1</sup>H NMR: Identify NH2 (δ 5.33–8.87 ppm, broad singlets) and piperidine protons (δ 1.35–2.38 ppm) as in .

- <sup>13</sup>C NMR: Look for triazinone carbonyl signals (δ 148–153 ppm) .

Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 288 [M+H]<sup>+</sup> in ).

HPLC : Use Chromolith® columns ( ) with ammonium acetate buffer (pH 6.5, ) for purity assessment .

Advanced: How can computational modeling predict the compound’s enzyme inhibitory activity?

Answer:

For hypothesis-driven research:

Target selection : Identify enzymes with structural similarity to those inhibited by triazinones (e.g., Pfmrk in ).

Docking studies : Use software like AutoDock Vina to model interactions between the 4-hydroxy group and enzyme active sites.

MD simulations : Assess binding stability over 100 ns trajectories.

Validation : Compare predictions with in vitro assays (e.g., IC50 measurements using fluorescence-based enzymatic assays) .

Basic: What safety protocols should be followed during synthesis?

Answer:

Refer to analogous compounds in and for guidelines:

Handling : Use fume hoods, nitrile gloves, and lab coats.

First-aid :

- Inhalation : Move to fresh air; seek medical attention if unwell.

- Skin contact : Rinse immediately with water for 15 minutes.

Waste disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?

Answer:

Contradictions may arise from tautomerism or impurities. For example:

Tautomer identification : Use 2D NMR (e.g., HSQC, HMBC) to map <sup>1</sup>H-<sup>13</sup>C correlations, as in for dihydrotriazinones.

Impurity profiling : Employ LC-MS ( ) with high-resolution columns (e.g., Purospher® STAR) to detect byproducts.

Crystallography : If ambiguity persists, perform single-crystal X-ray diffraction .

Basic: How to ensure compound purity for pharmacological studies?

Answer:

Chromatography : Use reverse-phase HPLC (e.g., Chromolith columns, ) with a gradient of acetonitrile/water.

Validation : Meet pharmacopeial standards (e.g., USP) for residual solvents ( ) and impurities (e.g., ≤0.1% via LC-MS) .

Advanced: What strategies optimize the compound’s solubility and bioavailability?

Answer:

Salt formation : The hydrochloride salt (as in the target compound) enhances aqueous solubility.

Co-solvents : Use PEG-400 or cyclodextrins for in vitro assays.

Prodrug design : Modify the 4-hydroxy group to a phosphate ester for improved membrane permeability .

Basic: What are the stability considerations for long-term storage?

Answer:

Conditions : Store at –20°C in airtight, light-protected containers.

Degradation monitoring : Perform periodic HPLC analysis ( ) to detect hydrolysis of the triazinone ring.

Lyophilization : For hygroscopic batches, lyophilize with trehalose as a stabilizer .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

Analog synthesis : Modify the 4-aminopiperidine (e.g., N-methylation) or triazinone substituents ().

Biological testing : Use enzyme inhibition assays (e.g., IC50 for Pfmrk, ) and cell viability assays.

Data analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.